

Application Notes & Protocols for Monitoring Ugilec 141 in Industrial Effluent

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Compound of Interest

Compound Name: Ugilec 141

Cat. No.: B1166502

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Introduction

Ugilec 141, a trade name for monomethyl-tetrachlorodiphenyl methane, was historically used as a substitute for polychlorinated biphenyls (PCBs) in various industrial applications, including as a dielectric fluid in transformers and capacitors and as a hydraulic fluid. Due to concerns regarding its potential for persistence and bioaccumulation in the environment, the use of **Ugilec 141** has been significantly restricted in many regions. Monitoring for the presence of **Ugilec 141** in industrial effluent is critical for regulatory compliance and environmental protection.

These application notes provide detailed protocols for the monitoring of **Ugilec 141** in industrial effluent, drawing upon established analytical methodologies for PCBs and other persistent organic pollutants.

Regulatory Context

While specific regulations for **Ugilec 141** may vary, its structural similarity to PCBs places it under stringent environmental scrutiny. In the United States, the Environmental Protection Agency (EPA) prohibits the discharge of PCBs from industrial sources under the Clean Water Act Effluent Guidelines.^{[1][2]} The enforceable Maximum Contaminant Level (MCL) for PCBs in public drinking water systems is 0.0005 ppm.^[1] Given these regulations for PCBs, it is prudent to adopt a precautionary approach and aim for the lowest possible detection limits when monitoring for **Ugilec 141** in industrial effluent. The use, manufacture, and processing of **Ugilec 141** were prohibited in Germany in 1993, and it is classified as hazardous waste

requiring supervised disposal. Similarly, the UK prohibited the marketing or use of **Ugilec 141**, with certain exceptions for equipment already in use, starting in 1992.

Table 1: Regulatory Standards and Recommendations for PCBs (as a proxy for **Ugilec 141**)

Regulation/Advisory Body	Matrix	Standard/Recommendation
US EPA	Drinking Water	0.0005 ppm (enforceable MCL)[1]
US EPA	Industrial Discharge	Prohibited under Clean Water Act[1][2]
FDA	Food	Tolerances of 0.2-3.0 ppm[1]
OSHA	Workplace Air (PCBs with 42% chlorine)	1.0 mg/m ³ (TWA)
OSHA	Workplace Air (PCBs with 54% chlorine)	0.5 mg/m ³ (TWA)[1]

Analytical Methodology

The recommended analytical approach for the determination of **Ugilec 141** in industrial effluent involves sample extraction followed by analysis using high-resolution chromatography coupled with mass spectrometry.

2.1. Sample Preparation

Effective sample preparation is crucial for the accurate quantification of trace contaminants in complex matrices like industrial wastewater.[3][4] The primary goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction of semi-volatile organic compounds from aqueous samples.[4][5]

- Objective: To extract and concentrate **Ugilec 141** from industrial effluent.
- Materials:
 - SPE cartridges (e.g., C18 or similar non-polar phase)
 - Vacuum manifold
 - Collection vials
 - Methanol (HPLC grade)
 - Dichloromethane (HPLC grade)
 - Deionized water
 - Glass fiber filters (1 μ m pore size)
- Procedure:
 - Collect a 1-liter representative sample of the industrial effluent in a clean, amber glass bottle.
 - Filter the sample through a glass fiber filter to remove suspended solids.
 - Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
 - Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
 - After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.
 - Dry the cartridge under vacuum for 20-30 minutes.
 - Elute the trapped analytes with two 5 mL portions of dichloromethane into a collection vial.

- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The extract is now ready for instrumental analysis.

2.2. Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of PCBs and similar compounds due to its high sensitivity and selectivity.[6]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To separate, identify, and quantify **Ugilec 141** in the prepared sample extract.
- Instrumentation:
 - Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent)
 - Mass spectrometer (single quadrupole, triple quadrupole, or high-resolution)
- GC Conditions (Typical):
 - Injector Temperature: 280 °C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp 1: 15 °C/min to 200 °C
 - Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For SIM mode, characteristic ions of **Ugilec 141** should be monitored.
- Calibration:
 - Prepare a series of calibration standards of **Ugilec 141** in a suitable solvent (e.g., isooctane) over the expected concentration range.
 - Analyze the calibration standards under the same GC-MS conditions as the samples.
 - Construct a calibration curve by plotting the peak area against the concentration.
- Quantification:
 - Identify **Ugilec 141** in the sample chromatogram based on its retention time and the presence of characteristic ions.
 - Quantify the concentration of **Ugilec 141** in the sample extract by comparing its peak area to the calibration curve.
 - Calculate the final concentration in the original effluent sample, taking into account the initial sample volume and the final extract volume.

Table 2: Typical GC-MS Parameters for **Ugilec 141** Analysis

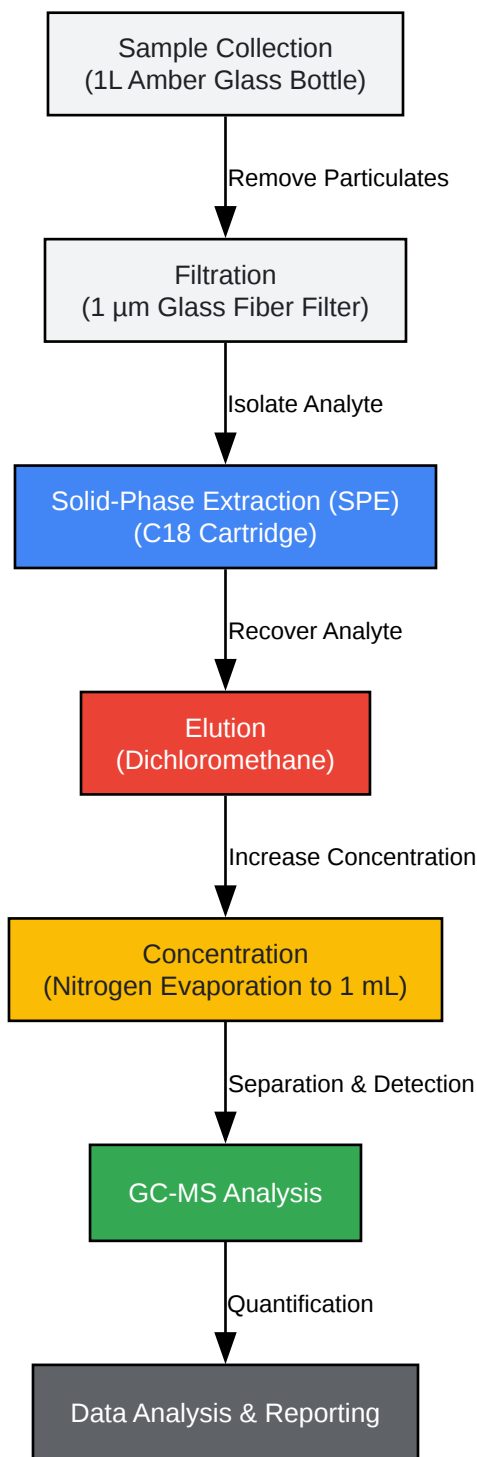
Parameter	Value
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	280 °C
Carrier Gas	Helium
Flow Rate	1.2 mL/min
Oven Program	80 °C (2 min), then 15 °C/min to 200 °C, then 5 °C/min to 300 °C (10 min)
MS Ionization	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)

Quality Assurance/Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability of the analytical data.

- **Method Blank:** An aliquot of reagent water is carried through the entire analytical procedure. This is used to assess any contamination introduced during the sample preparation and analysis process.
- **Matrix Spike/Matrix Spike Duplicate (MS/MSD):** A known amount of **Ugilec 141** is added to a separate aliquot of the effluent sample and carried through the entire analytical procedure. The recovery of the analyte is calculated to assess the method's performance in the specific sample matrix.
- **Laboratory Control Sample (LCS):** A known amount of **Ugilec 141** is added to a clean matrix (e.g., reagent water) and carried through the entire analytical procedure. The recovery of the analyte is used to monitor the performance of the laboratory.
- **Surrogate Standards:** A compound structurally similar to **Ugilec 141** but not expected to be present in the sample is added to every sample before extraction. The recovery of the surrogate is monitored to assess the efficiency of the extraction process for each individual sample.

Experimental Workflow Diagram



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Caption: Experimental workflow for the monitoring of **Ugilec 141** in industrial effluent.

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